molecular formula C8H7F2N3O B8614103 2-Azido-1-(3,4-difluorophenyl)ethanol

2-Azido-1-(3,4-difluorophenyl)ethanol

Cat. No.: B8614103
M. Wt: 199.16 g/mol
InChI Key: VSAFVJJIUOHBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(3,4-difluorophenyl)ethanol is a fluorinated azido-alcohol characterized by a 3,4-difluorophenyl ring, an azido (-N₃) group, and a hydroxyl (-OH) group on adjacent carbon atoms. The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis .

Properties

Molecular Formula

C8H7F2N3O

Molecular Weight

199.16 g/mol

IUPAC Name

2-azido-1-(3,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H7F2N3O/c9-6-2-1-5(3-7(6)10)8(14)4-12-13-11/h1-3,8,14H,4H2

InChI Key

VSAFVJJIUOHBAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN=[N+]=[N-])O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Fluorine vs. Methoxy Groups

2-Azido-1-(4-methoxyphenyl)ethanone (, Compound 77)
  • Structural Differences : The methoxy (-OCH₃) group at the para position on the phenyl ring contrasts with the 3,4-difluoro substitution in the target compound.
  • The ethanone (ketone) group enhances electrophilicity at the α-carbon compared to the ethanol (-OH) group in the target compound.
  • Applications: Primarily used as a synthetic intermediate for bioactive molecules like (±)-2-amino-1-(4-methoxyphenyl)ethanol .
2-Azido-1-(3,4-difluorophenyl)ethanol
  • Structural Advantages :
    • The electron-withdrawing fluorine atoms increase ring electrophilicity, facilitating reactions like nucleophilic aromatic substitution.
    • The hydroxyl group improves solubility in polar solvents, enhancing bioavailability compared to ketone analogs.

Functional Group Comparison: Azido-Ethanol vs. Azido-Ethanone

2-Azido-1-(4-fluorophenyl)ethanone ()
  • Structural Differences: Contains a single para-fluorine atom and an ethanone group instead of ethanol.
  • Key Findings: The ketone group allows for conjugation with the azido moiety, stabilizing the molecule but reducing hydrogen-bonding capacity. Crystallographic studies highlight planar geometry at the ethanone group, whereas the ethanol group in the target compound introduces stereochemical complexity .
This compound
  • Reactivity: The adjacent -OH and -N₃ groups may enable unique reactivity, such as intramolecular hydrogen bonding or participation in click chemistry with modified kinetics compared to ethanone analogs.

Fluorine Substitution Patterns: Mono- vs. Di-Fluorinated Analogs

  • 2,4-Difluorophenyl Derivatives (): Triazole-based compounds with 2,4-difluorophenyl groups demonstrate that fluorine positioning affects electronic and steric interactions in receptor binding. Para-fluorine substitution (as in 2-Azido-1-(4-fluorophenyl)ethanone) is common, but 3,4-difluoro substitution may enhance steric bulk and electronic effects, improving binding affinity in therapeutic targets like MCHR1 antagonists .

Data Table: Structural and Functional Comparison

Compound Name Substituents Functional Groups Fluorine Positions Key Properties/Applications
This compound 3,4-difluorophenyl Azido, Ethanol 3,4 High lipophilicity; pharmaceutical precursor
2-Azido-1-(4-methoxyphenyl)ethanone 4-methoxyphenyl Azido, Ethanone None Intermediate for amino-alcohols
2-Azido-1-(4-fluorophenyl)ethanone 4-fluorophenyl Azido, Ethanone 4 Crystallographic model compound
(±)-2-Amino-1-(4-methoxyphenyl)ethanol 4-methoxyphenyl Amino, Ethanol None Bioactive metabolite derivative

Research Findings and Implications

Fluorine Substitution: The 3,4-difluoro configuration in the target compound likely improves metabolic stability and binding affinity compared to mono-fluorinated or non-fluorinated analogs, as seen in MCHR1 antagonists .

Synthetic Flexibility : Structural analogs like 2-(4-(2,4-difluorophenyl)-triazole derivatives () underscore the importance of fluorine positioning in tuning electronic and steric properties for therapeutic applications.

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